molecular formula C13H8F6O4S2 B14275107 Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- CAS No. 130875-42-2

Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-

Cat. No.: B14275107
CAS No.: 130875-42-2
M. Wt: 406.3 g/mol
InChI Key: BZQAOASUJNTSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is a complex organic compound that features a naphthalene core substituted with a bis[(trifluoromethyl)sulfonyl]methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . This process often requires the presence of catalysts and specific reaction conditions to ensure the successful attachment of the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The naphthalene core provides a stable aromatic system that can interact with other molecules through π-π interactions and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, which lacks the trifluoromethyl groups.

    Naphthol: A hydroxylated derivative of naphthalene.

    Naphthylamine: An amine derivative of naphthalene.

Uniqueness

Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is unique due to the presence of the bis[(trifluoromethyl)sulfonyl]methyl group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

130875-42-2

Molecular Formula

C13H8F6O4S2

Molecular Weight

406.3 g/mol

IUPAC Name

1-[bis(trifluoromethylsulfonyl)methyl]naphthalene

InChI

InChI=1S/C13H8F6O4S2/c14-12(15,16)24(20,21)11(25(22,23)13(17,18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

BZQAOASUJNTSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.